molecular formula C19H16FN3O4 B7480329 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate

Cat. No. B7480329
M. Wt: 369.3 g/mol
InChI Key: STYVJSFNIODDBZ-UHFFFAOYSA-N
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Description

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate involves the inhibition of protein kinases, which play a crucial role in the regulation of cell growth and division. The compound specifically targets the ATP-binding site of protein kinases, thereby blocking their activity and inhibiting the growth of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate exhibits low toxicity and high selectivity towards cancer cells. The compound has also been found to induce DNA damage and inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One of the main advantages of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate is its potent anti-tumor activity and low toxicity towards normal cells. This makes it a promising candidate for cancer treatment. However, the compound has limitations in terms of its solubility and stability, which can affect its efficacy in vivo.

Future Directions

There are several future directions for the research and development of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate. These include:
1. Improving the synthesis method to increase the yield and purity of the compound.
2. Developing new formulations to improve the solubility and stability of the compound.
3. Conducting further preclinical studies to evaluate the efficacy and safety of the compound in vivo.
4. Investigating the potential of the compound in combination with other anti-cancer agents.
5. Exploring the mechanism of action of the compound in more detail to identify new targets for cancer treatment.
Conclusion:
In conclusion, [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate is a promising compound with potential applications in cancer treatment. The compound exhibits potent anti-tumor activity and low toxicity towards normal cells. However, further research is needed to improve the synthesis method, solubility, and stability of the compound, as well as to evaluate its efficacy and safety in vivo.

Synthesis Methods

The synthesis of [2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate involves the reaction of 2-(2-fluoroanilino)pyridine-3-carboxylic acid with furan-2-carboxaldehyde and ethylamine in the presence of a catalyst. The resulting product is purified using chromatography techniques to obtain the final compound.

Scientific Research Applications

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate has shown potential applications in medical research, particularly in the field of cancer treatment. Studies have shown that the compound exhibits potent anti-tumor activity in various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis.

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c20-15-7-1-2-8-16(15)23-18-14(6-3-9-21-18)19(25)27-12-17(24)22-11-13-5-4-10-26-13/h1-10H,11-12H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYVJSFNIODDBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)OCC(=O)NCC3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 2-(2-fluoroanilino)pyridine-3-carboxylate

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